

3,5-Dimethoxy-4-methylbenzoic acid CAS number 61040-81-1

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Compound of Interest

Compound Name: 3,5-Dimethoxy-4-methylbenzoic acid

Cat. No.: B1364674

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An In-depth Technical Guide to **3,5-Dimethoxy-4-methylbenzoic Acid** (CAS 61040-81-1)

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Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxy-4-methylbenzoic acid** (CAS No. 61040-81-1), a polysubstituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed spectroscopic data for characterization, explores its synthesis and chemical reactivity, and discusses its current and potential applications, particularly in pharmaceutical development and material science. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction and Molecular Overview

3,5-Dimethoxy-4-methylbenzoic acid, also known by its synonym 3,5-Dimethoxy-p-toluic acid, is a unique aromatic compound characterized by a benzoic acid core functionalized with two methoxy groups and one methyl group.[1] This specific substitution pattern imparts a distinct set of electronic and steric properties, influencing its reactivity and making it a valuable intermediate in the synthesis of more complex molecular architectures.[2] Its structure is closely related to naturally occurring phenolic compounds like syringic acid, and its derivatives are

actively being explored for various biological activities.^[3]^[4] This guide serves as a central repository of technical information to facilitate its effective use in research and development.

Molecular Structure:

Caption: 2D Structure of **3,5-Dimethoxy-4-methylbenzoic acid**.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the key physical properties and expected spectroscopic signatures for **3,5-Dimethoxy-4-methylbenzoic acid**.

Physical and Chemical Properties

The compound is typically supplied as a white to off-white crystalline solid and exhibits solubility in liquid ammonia.^[5] Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	61040-81-1	^[1]
Molecular Formula	C ₁₀ H ₁₂ O ₄	^[1]
Molecular Weight	196.20 g/mol	^[1]
Appearance	White to off-white solid	
Melting Point	210-216 °C	^[6]
Boiling Point	347.7 ± 37.0 °C (Predicted)	^[6]
Density	1.180 ± 0.06 g/cm ³ (Predicted)	^[6]
pKa	4.13 ± 0.10 (Predicted)	
Storage	Sealed in dry, Room Temperature	^[6]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are proprietary to suppliers, the expected data based on its structure are detailed below.^[7]

Technique	Expected Signature
¹ H NMR	~2.2 ppm (s, 3H): Methyl protons (-CH ₃). ~3.8 ppm (s, 6H): Protons of two equivalent methoxy groups (-OCH ₃). ~7.2 ppm (s, 2H): Two equivalent aromatic protons. ~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
¹³ C NMR	~16 ppm: Methyl carbon. ~56 ppm: Methoxy carbons. ~107 ppm: Aromatic CH carbons. ~130-140 ppm: Quaternary aromatic carbons. ~160 ppm: Aromatic carbons attached to methoxy groups. ~170 ppm: Carboxylic acid carbonyl carbon.
IR (Infrared)	2500-3300 cm ⁻¹ (broad): O-H stretch of carboxylic acid. ~1680-1710 cm ⁻¹ (strong): C=O stretch of carboxylic acid. ~1600, ~1460 cm ⁻¹ : C=C stretches of the aromatic ring. ~1200-1300 cm ⁻¹ & ~1050-1150 cm ⁻¹ : C-O stretches of ether and carboxylic acid.
MS (Mass Spec.)	m/z 196 (M ⁺): Molecular ion peak. m/z 181: [M-CH ₃] ⁺ m/z 151: [M-COOH] ⁺

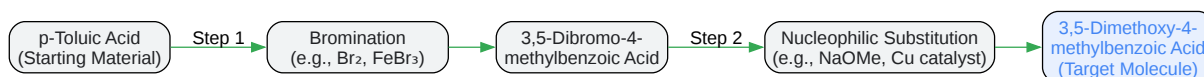
Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **3,5-Dimethoxy-4-methylbenzoic acid** is crucial for its application in multi-step synthetic campaigns.

Synthetic Pathways

While a specific, published kilogram-scale synthesis is not readily available in the public domain, a logical retrosynthetic analysis points to plausible routes starting from commercially available materials like p-toluic acid or 3-hydroxy-4-methylbenzoic acid. A representative

conceptual workflow is outlined below. The key transformation involves the introduction of the methoxy groups onto the aromatic ring, a process that requires careful consideration of directing group effects.



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Caption: Conceptual synthetic workflow for **3,5-Dimethoxy-4-methylbenzoic acid**.

Core Reactivity

The chemical behavior of **3,5-Dimethoxy-4-methylbenzoic acid** is governed by its three functional groups: the carboxylic acid, the methoxy groups, and the methyl group on the aromatic ring.

- **Carboxylic Acid Group:** This group undergoes typical reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (with amines, often via an activated acyl chloride or with coupling agents) to generate a wide array of derivatives.[3][4]
- **Aromatic Ring (Electrophilic Aromatic Substitution):** The reactivity of the ring is strongly influenced by the substituents. The two methoxy groups are powerful activating, ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-director. Conversely, the carboxylic acid is a deactivating, meta-directing group. The net effect is a highly activated ring system. Electrophilic attack is strongly directed to the positions ortho to the methoxy groups (C2 and C6), which are the only unsubstituted positions on the ring. This predictable regioselectivity is a valuable attribute for synthetic planning.
- **Birch Reduction:** The compound is known to undergo reduction with sodium in ethanol. This reaction, a Birch reduction, selectively reduces the aromatic ring to yield 1,4-dihydro-3,5-dimethoxy-4-methylbenzoic acid, providing access to non-aromatic scaffolds.[5]

Applications in Research and Development

The unique structure of **3,5-Dimethoxy-4-methylbenzoic acid** makes it a strategic building block in several high-value research areas.

Pharmaceutical Development and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of diverse pharmaceutical agents.^[2] Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.^[2]

- **Scaffold for Bioactive Molecules:** The molecule's framework is an excellent starting point for creating derivatives with specific biological activities. By modifying the carboxylic acid group or the aromatic ring, chemists can fine-tune properties like solubility, lipophilicity, and target binding.
- **Syringic Acid Analogue:** It is a close structural analogue of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a natural product with known antioxidant, anti-inflammatory, and anticancer properties.^{[3][8]} Research into syringic acid derivatives as potent xanthine oxidase inhibitors for treating gout and hyperuricemia highlights the therapeutic potential of this chemical class.^{[3][4][9]} **3,5-Dimethoxy-4-methylbenzoic acid** provides a scaffold to create non-phenolic analogues, which can offer advantages in terms of metabolic stability and pharmacokinetic profiles.

Organic Synthesis and Material Science

Beyond pharmaceuticals, the compound is a valuable tool for synthetic chemists and material scientists.

- **Complex Molecule Synthesis:** It is employed in organic chemistry to construct more complex molecules where a substituted aromatic core is required.^[2]
- **Polymer and Coating Formulation:** In material science, it can be incorporated into polymers and coatings. The rigid aromatic structure can enhance thermal stability, while the functional groups provide sites for cross-linking or further modification, potentially improving the mechanical properties of the final material.^{[2][10]}
- **Specialty Chemicals:** It is also used in the formulation of specialty chemicals and agrochemicals, where its properties can contribute to improved product stability and efficacy.

[\[2\]](#)

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,5-Dimethoxy-4-methylbenzoic acid** presents several hazards.[\[1\]](#)

Hazard Class	GHS Statement
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
STOT - Single Exposure	H335: May cause respiratory irritation
Acute Toxicity (Oral)	H302: Harmful if swallowed

Recommended Handling and Storage

- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used when handling the powder.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
- **Storage:** The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[\[6\]](#)

Conclusion

3,5-Dimethoxy-4-methylbenzoic acid (CAS 61040-81-1) is more than a simple aromatic acid; it is a highly functionalized and versatile building block with significant potential. Its predictable reactivity, driven by the unique interplay of its substituent groups, makes it a valuable tool for synthetic chemists. Its primary role as an intermediate in the development of pharmaceuticals,

particularly anti-inflammatory agents and analogues of bioactive natural products, underscores its importance to the drug discovery pipeline. Furthermore, its emerging applications in material science and specialty chemicals highlight its broad utility. This guide provides the core technical knowledge base required for scientists and researchers to effectively and safely leverage the synthetic potential of this important compound.

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